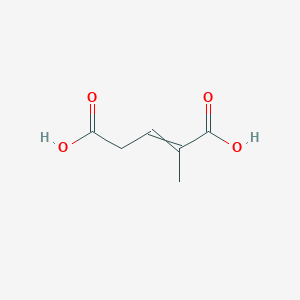
2-Methyl-2-pentenedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-pentenedioic acid is an organic compound with the molecular formula C6H8O4 It is a dicarboxylic acid with a double bond between the second and third carbon atoms and a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentenedioic acid can be synthesized through several methods. One common approach involves the condensation of acetone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically involve heating the mixture to facilitate the decarboxylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methyl-2-pentenoic acid. This process involves the use of a suitable catalyst, such as a metal oxide, under controlled temperature and pressure conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-pentenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2-methylpentanedioic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: this compound derivatives.
Reduction: 2-Methylpentanedioic acid.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
2-Methyl-2-pentenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-pentenedioic acid involves its interaction with various molecular targets and pathways. The double bond and carboxylic acid groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing metabolic processes and chemical transformations.
Comparación Con Compuestos Similares
2-Methyl-2-pentenedioic acid can be compared with other similar compounds, such as:
2-Methylglutaric acid: Similar in structure but lacks the double bond.
2-Methyl-2-pentenoic acid: Similar but with only one carboxylic acid group.
2-Methyl-2-butenoic acid: Has a shorter carbon chain and different reactivity.
Uniqueness: The presence of both a double bond and two carboxylic acid groups in this compound gives it unique reactivity and versatility in chemical synthesis, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57071-29-1 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-methylpent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
JKGHDBJDBRBRNA-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C/CC(=O)O)/C(=O)O |
SMILES canónico |
CC(=CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















